

Delphinidin Chloride: A Technical Guide to Natural Sources, Extraction, and Biological Activity

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Compound of Interest

Compound Name: Delphinidin chloride

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Introduction

Delphinidin is a primary plant anthocyanidin that imparts blue and purple hues to a wide variety of flowers, fruits, and vegetables. As a potent antioxidant and anti-inflammatory agent, delphinidin and its glycosides are of significant interest to the scientific community for their potential therapeutic applications in a range of human diseases. This technical guide provides an in-depth overview of the most significant natural sources of delphinidin, detailed protocols for its extraction and purification, and an examination of its modulation of key cellular signaling pathways. **Delphinidin chloride**, a stable salt form, is often utilized in research and as an analytical standard.

Natural Sources of Delphinidin

Delphinidin is abundant in numerous deeply pigmented plants. The concentration of delphinidin and its derivatives can vary significantly depending on the plant species, cultivar, growing conditions, and maturity at harvest. The maqui berry is recognized as the richest known natural source of delphinidin.^{[1][2]} Other substantial sources include bilberries, blueberries, eggplant peel, blackcurrants, and concord grapes.^{[3][4][5][6][7][8]}

Quantitative Analysis of Delphinidin in Various Natural Sources

The following table summarizes the delphinidin content found in several key natural sources. It is important to note that values can differ based on the analytical methods employed, the specific glycosidic forms of delphinidin measured, and whether the analysis was performed on fresh or dry weight.

Natural Source	Delphinidin Content	Notes
Maqui Berry (<i>Aristotelia chilensis</i>)	Standardized extracts contain $\geq 25\%$ delphinidins.[9][10] Total anthocyanin content can be over 600 mg/100g dry weight, with delphinidin derivatives comprising approximately 83% of this.[11]	Richest known natural source of delphinidins.
Bilberry (<i>Vaccinium myrtillus</i>)	Total anthocyanin content ranges from 300-700 mg/100g fresh weight.[12] Delphinidin and cyanidin are the main anthocyanidins.[13] One study identified delphinidin 3-glucoside at a concentration of 24.3 $\mu\text{g/mL}$ in an extract.[14]	A significant source with a high concentration of various delphinidin glycosides.
Blueberry (<i>Vaccinium corymbosum</i>)	Total anthocyanin content can be up to 438 mg/100g fresh weight (2762 mg/100g dry weight).[15] Delphinidin-3-glucoside has been reported at concentrations of 288 mg/100g dry weight.[16]	Content varies widely between cultivars.
Eggplant Peel (<i>Solanum melongena</i>)	Delphinidin-3-rutinoside is the major anthocyanin, with concentrations reported as high as 562 mg/100g dry weight using ultrasound-assisted extraction.[17] Total anthocyanin content has been reported as 12.08 mg/100g dry weight.[18]	A readily available and potent source of delphinidin glycosides.

Extraction and Purification of Delphinidin

The extraction and purification of delphinidin from its natural sources is a critical step for its use in research and drug development. The choice of methodology depends on the starting material, desired purity, and scale of the operation. Generally, the process involves an initial extraction from the plant matrix, followed by one or more purification steps to isolate delphinidin from other phytochemicals.

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction and purification of delphinidin.

This protocol is adapted from studies optimizing anthocyanin extraction from eggplant peels and is effective for obtaining a high yield of delphinidin glycosides.[\[17\]](#)[\[19\]](#)

Materials:

- Fresh or dried eggplant peels
- Ethanol (96%)
- Hydrochloric acid (1N)
- Ultrasonic bath
- Centrifuge
- Rotary evaporator
- Filtration apparatus (e.g., Whatman filter paper)

Methodology:

- **Sample Preparation:** If using fresh eggplant peels, wash and dry them thoroughly. If using dried peels, grind them into a fine powder.
- **Solvent Preparation:** Prepare the extraction solvent by acidifying 96% ethanol with 1N hydrochloric acid (e.g., to a final concentration of 0.1% HCl).

- Extraction:
 - Mix the eggplant peel material with the acidified ethanol solvent at a solid-to-liquid ratio of 1:10 (w/v).
 - Place the mixture in an ultrasonic bath.
 - Sonicate for 30 minutes at a controlled temperature of 25°C.
- Separation:
 - After sonication, centrifuge the mixture to pellet the solid material.
 - Decant and collect the supernatant.
 - Filter the supernatant to remove any remaining particulate matter.
- Concentration:
 - Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the ethanol.
 - The resulting aqueous extract is rich in delphinidin glycosides and can be used for further purification or analysis.

This protocol describes a general method for purifying delphinidin from a crude extract using a C18 SPE cartridge. This technique separates anthocyanins from more polar compounds like sugars and organic acids.

Materials:

- Crude delphinidin extract (from Protocol 1 or other extraction methods)
- C18 SPE cartridges
- Methanol (acidified with 0.1% HCl)
- Ethyl acetate

- Deionized water (acidified with 0.1% HCl)
- SPE manifold

Methodology:

- Cartridge Conditioning:
 - Pass methanol through the C18 cartridge to activate the stationary phase.
 - Equilibrate the cartridge by passing acidified deionized water through it.
- Sample Loading:
 - Load the crude delphinidin extract onto the conditioned cartridge. The anthocyanins will adsorb to the C18 stationary phase.
- Washing:
 - Wash the cartridge with acidified deionized water to remove sugars, organic acids, and other polar impurities.
 - Wash the cartridge with ethyl acetate to remove less polar impurities.
- Elution:
 - Elute the purified delphinidin glycosides from the cartridge using acidified methanol.
- Drying:
 - The eluted fraction can be dried under a stream of nitrogen or using a rotary evaporator to yield a purified delphinidin-rich extract.

HPLC is a powerful technique for both the analytical quantification and preparative purification of delphinidin and its various glycosidic forms.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a diode array detector (DAD) or a mass spectrometer (MS) detector.
- Column: A reversed-phase C18 column is commonly used.
- Mobile Phase: A gradient elution is typically employed using two solvents:
 - Solvent A: Acidified water (e.g., with 0.5% trifluoroacetic acid or 1% formic acid).
 - Solvent B: Acidified acetonitrile or methanol.
- Detection: Anthocyanins are monitored at approximately 520 nm.

Methodology:

- Sample Preparation: The purified extract from SPE or other methods is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.
- Injection: Inject the sample onto the HPLC column.
- Separation: Run a gradient program to separate the different anthocyanins based on their polarity. Delphinidin and its glycosides will elute at specific retention times.
- Quantification: For analytical purposes, compare the peak areas to a calibration curve generated using a **delphinidin chloride** standard.
- Purification: For preparative HPLC, collect the fractions corresponding to the delphinidin peaks of interest.

Delphinidin Chloride

Delphinidin is often available commercially and used as an analytical standard in its chloride salt form (**Delphinidin chloride**).^[8] This salt form enhances the stability of the flavylum cation, which is the colored form of the anthocyanidin. The conversion of delphinidin to **delphinidin chloride** typically occurs during extraction and purification in the presence of hydrochloric acid.

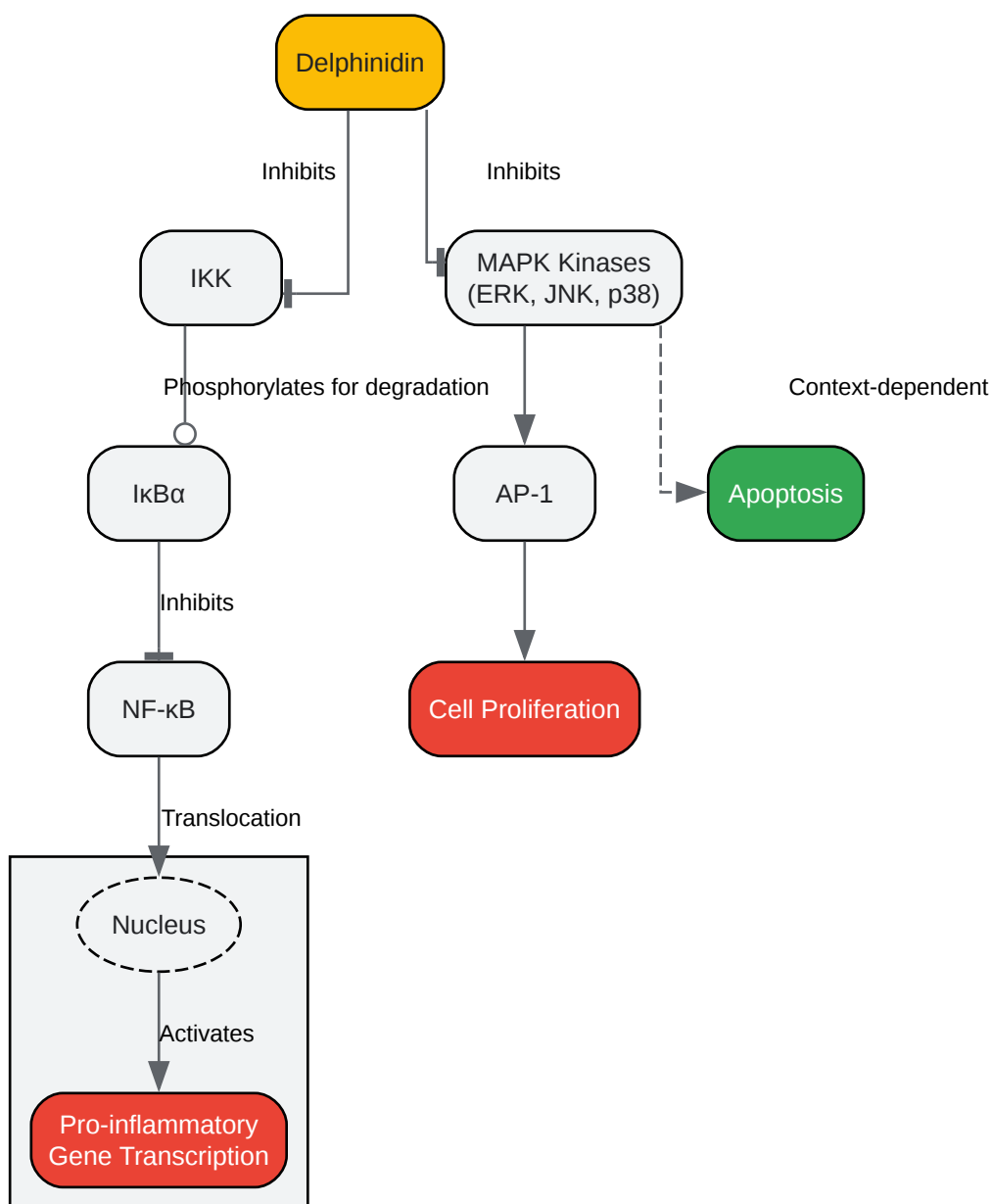
Biological Activity and Signaling Pathways

Delphinidin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. These effects are mediated through the modulation of various cellular signaling pathways.

Modulation of NF- κ B and MAPK Signaling Pathways

Delphinidin has been shown to inhibit the pro-inflammatory NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.^{[4][20][21][22]}

- **NF- κ B Pathway:** Delphinidin can prevent the degradation of I κ B α , an inhibitor of NF- κ B. This keeps NF- κ B sequestered in the cytoplasm and prevents its translocation to the nucleus, where it would otherwise activate the transcription of pro-inflammatory genes.^{[1][20][23]}
- **MAPK Pathway:** Delphinidin can inhibit the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38.^{[3][20][21][22]} This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.

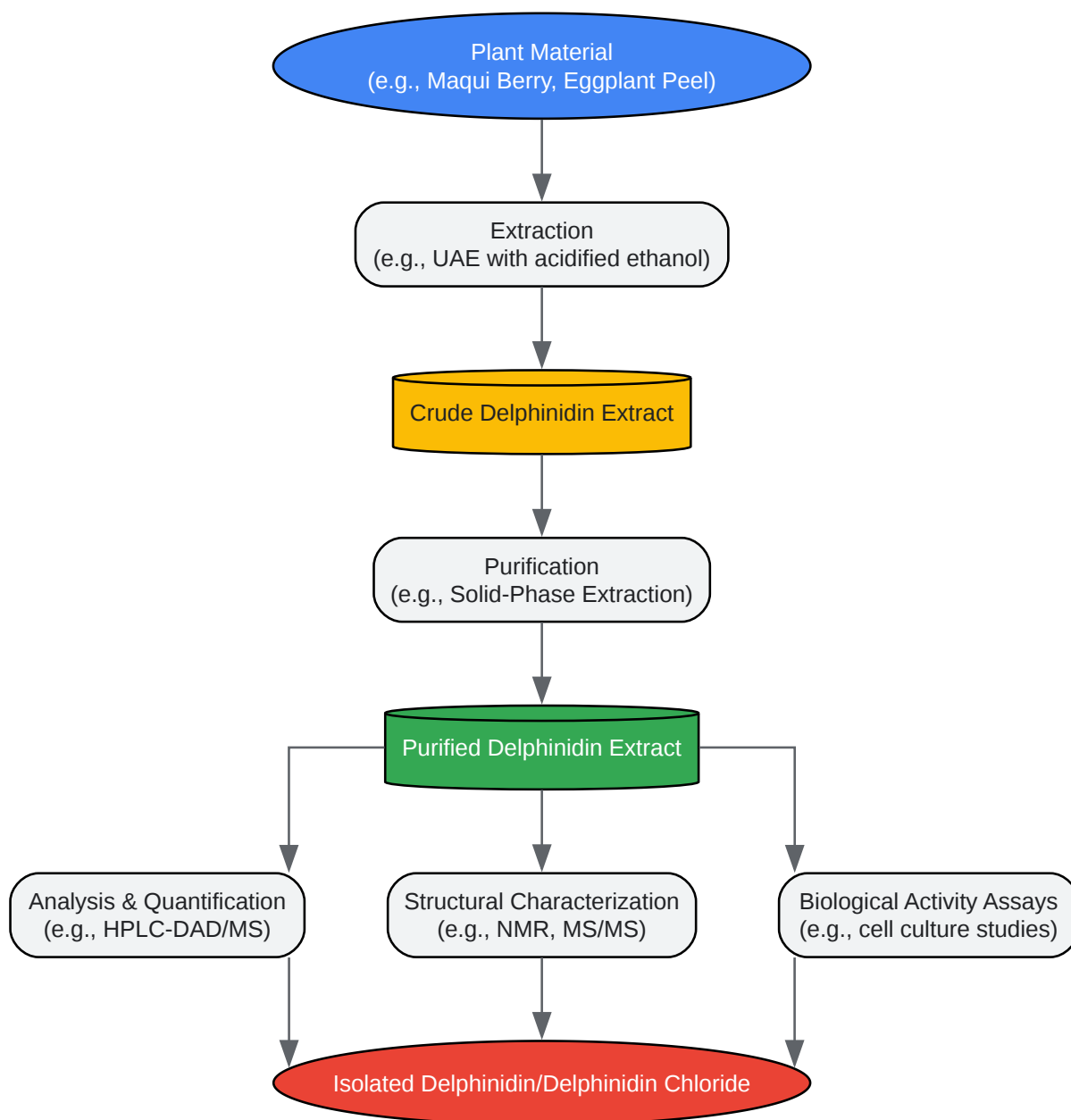


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Delphinidin's Inhibition of NF-κB and MAPK Pathways.

Experimental Workflow for Delphinidin Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of delphinidin from a natural source.



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Workflow for Delphinidin Extraction and Analysis.

Conclusion

Delphinidin and its chloride salt are valuable natural compounds with significant potential for therapeutic applications. This guide has provided a comprehensive overview of the primary natural sources of delphinidin, with a focus on those containing the highest concentrations. The detailed experimental protocols for extraction and purification offer a practical foundation for

researchers to isolate this compound for further study. Furthermore, the elucidation of its inhibitory effects on key signaling pathways, such as NF- κ B and MAPK, provides a mechanistic basis for its observed anti-inflammatory and anti-cancer properties. Continued research into the bioavailability and clinical efficacy of delphinidin is warranted to fully realize its potential in drug development.

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